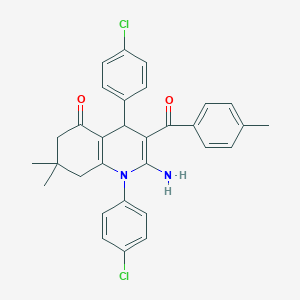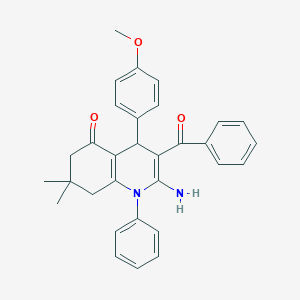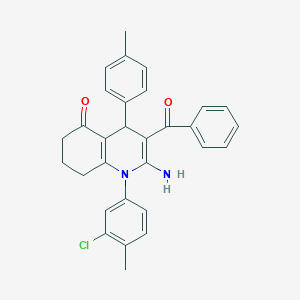![molecular formula C22H30N4O4 B304435 3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased glucose excretion in the urine.
作用機序
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, dapagliflozin increases glucose excretion in the urine, resulting in lower blood glucose levels.
Biochemical and physiological effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and decrease blood pressure in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been shown to have a positive effect on lipid metabolism, resulting in decreased levels of triglycerides and LDL cholesterol.
実験室実験の利点と制限
One advantage of dapagliflozin in lab experiments is its specificity for the SGLT2 transporter, which allows for more targeted studies of glucose metabolism. However, one limitation is that dapagliflozin is not effective in patients with type 1 diabetes mellitus, limiting its use in certain experimental settings.
将来の方向性
Future research on dapagliflozin could focus on its potential use in the treatment of other conditions, such as heart failure and chronic kidney disease. Additionally, studies could investigate the long-term safety and efficacy of dapagliflozin in patients with type 2 diabetes mellitus. Finally, research could explore the potential use of dapagliflozin in combination with other glucose-lowering agents to improve overall glycemic control in patients with type 2 diabetes mellitus.
合成法
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen is synthesized using a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-(diethylamino)-3-nitrobenzoic acid. This compound is then reacted with ethyl acetoacetate to form 4-(diethylamino)-3-nitrophenyl-2-oxobutanoate, which is subsequently reduced to 4-(diethylamino)-3-nitrophenyl)butan-2-one. The final step involves the reaction of this compound with 2,5-dimethyl-3,6-dihydropyridin-4-one to form dapagliflozin.
科学的研究の応用
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen has been extensively studied in clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been investigated for its potential use in the treatment of heart failure and chronic kidney disease.
特性
製品名 |
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione |
|---|---|
分子式 |
C22H30N4O4 |
分子量 |
414.5 g/mol |
IUPAC名 |
3-(diethylamino)-1-[4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H30N4O4/c1-5-23(6-2)17-13-19(27)25(21(17)29)15-9-11-16(12-10-15)26-20(28)14-18(22(26)30)24(7-3)8-4/h9-12,17-18H,5-8,13-14H2,1-4H3 |
InChIキー |
DCSAANTUNCFNMM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
正規SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)

![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)




